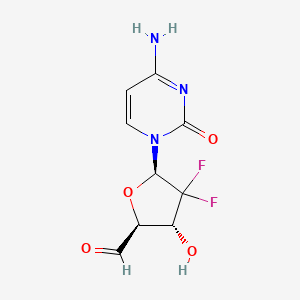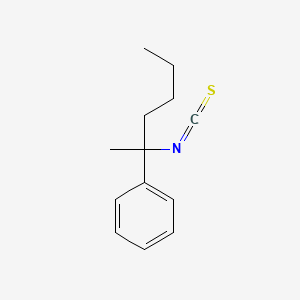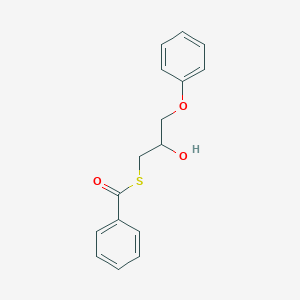
2-Benzyl-1-hexyl-3-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1-hexyl-3-propoxybenzene is an organic compound with the molecular formula C22H30O It is a derivative of benzene, featuring a benzyl group, a hexyl chain, and a propoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-hexyl-3-propoxybenzene can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. For instance, the reaction between 2-benzyl-1-hexylbenzene and 1-bromo-3-propoxybenzene under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions are crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1-hexyl-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Reduction: Reduced forms of the benzene ring or side chains.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1-hexyl-3-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyl-1-hexyl-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The benzyl group can participate in resonance stabilization, making the compound reactive at the benzylic position. This reactivity is crucial for its oxidation and substitution reactions . The propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a propoxy group.
Benzyl Chloride: Contains a chlorine atom at the benzylic position.
Hexylbenzene: Lacks the benzyl and propoxy groups, only has a hexyl chain attached to the benzene ring.
Uniqueness
2-Benzyl-1-hexyl-3-propoxybenzene is unique due to the combination of its benzyl, hexyl, and propoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
917774-49-3 |
|---|---|
Molekularformel |
C22H30O |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2-benzyl-1-hexyl-3-propoxybenzene |
InChI |
InChI=1S/C22H30O/c1-3-5-6-10-14-20-15-11-16-22(23-17-4-2)21(20)18-19-12-8-7-9-13-19/h7-9,11-13,15-16H,3-6,10,14,17-18H2,1-2H3 |
InChI-Schlüssel |
GYBSQHPUWOPYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C(=CC=C1)OCCC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)
![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)


![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)



